molecular formula C23H23FN4O4 B2573337 Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251556-75-8

Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2573337
CAS No.: 1251556-75-8
M. Wt: 438.459
InChI Key: UVEIPSRAXKKKFF-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a synthetic chemical compound of interest due to its unique structure and potential applications. This molecule features a 3-fluorophenyl group and a 1,2,4-oxadiazole ring, both of which contribute to its pharmacological properties.

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically involves a multi-step process.

  • Starting with the preparation of 3-fluorophenyl isocyanate, it is then reacted with ethyl 2-(4-piperidyl)acetate to form the corresponding urea.

  • This intermediate is then cyclized to form the 1,2,4-oxadiazole ring.

  • Final esterification leads to the formation of the methyl ester group.

Industrial Production Methods:

  • Industrial production may employ optimized routes to ensure high yield and purity.

  • Catalysts and specific reaction conditions (like temperature and pH control) are critical in maximizing efficiency.

  • Continuous flow chemistry and automated synthesis processes are often utilized in large-scale production to maintain consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to introduce additional functional groups or to form its corresponding acids.

  • Reduction: Reduction reactions can be employed to alter the oxadiazole ring or reduce the ester to the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can modify the piperidine ring or fluorophenyl group.

Common Reagents and Conditions:

  • Oxidizing agents: potassium permanganate, hydrogen peroxide under acidic or basic conditions.

  • Reducing agents: lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: alkyl halides, nucleophiles like amines or thiols.

Major Products:

  • Oxidation leads to carboxylic acids or ketones.

  • Reduction forms alcohol derivatives.

  • Substitution can produce a wide range of functionalized derivatives.

Scientific Research Applications

Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is valuable in various scientific research fields:

  • Chemistry: Its unique structure makes it a useful building block in synthetic organic chemistry for creating complex molecules.

  • Biology: Studies often focus on its biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

  • Industry: Can serve as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The compound interacts with various molecular targets and pathways:

  • Binds to specific enzymes or receptors, altering their activity.

  • The presence of the 1,2,4-oxadiazole ring and fluorophenyl group plays a crucial role in its mechanism, enabling hydrogen bonding and hydrophobic interactions with biological targets.

  • Pathways involved may include inhibition of enzyme catalysis, interruption of signaling pathways, or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds include those with:

  • 1,2,4-oxadiazole rings: : Known for various biological activities.

  • Fluorophenyl groups: : Commonly found in pharmaceuticals due to their ability to enhance metabolic stability.

  • Piperidine rings: : Present in many bioactive molecules.

Comparison:

  • Unlike its counterparts, Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate combines these features, potentially offering unique biological properties.

  • Its specific structure may provide advantages in binding affinity, specificity, and metabolic stability.

Similar compounds include:

  • 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives

  • Piperidin-4-ylacetamide derivatives

  • Benzoate esters with similar functional groups

If you're curious about more detailed chemical properties or specific studies involving this compound, feel free to ask. Always something new to explore in the world of chemistry!

Properties

IUPAC Name

methyl 2-[[2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-31-23(30)18-7-2-3-8-19(18)25-20(29)14-28-11-9-15(10-12-28)22-26-21(27-32-22)16-5-4-6-17(24)13-16/h2-8,13,15H,9-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEIPSRAXKKKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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